N-(4-methoxyphenyl)-N-methylmethanesulfonamide
Overview
Description
N-(4-methoxyphenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-methylmethanesulfonamide typically involves the reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
Starting Materials: 4-methoxyaniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Procedure: 4-methoxyaniline is dissolved in dichloromethane, and triethylamine is added to the solution. Methanesulfonyl chloride is then added dropwise while maintaining the temperature. The reaction mixture is stirred for several hours until completion.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.
Major Products
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxyaniline.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(4-methoxyphenyl)-N-methylmethanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine
The compound’s sulfonamide group is a common motif in pharmaceuticals, particularly in antibiotics and diuretics. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-N-methylmethanesulfonamide exerts its effects involves the interaction of its sulfonamide group with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This interaction disrupts normal enzyme function, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
4-methoxybenzenesulfonamide: Lacks the N-methyl group present in N-(4-methoxyphenyl)-N-methylmethanesulfonamide.
N-methylbenzenesulfonamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-methylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-10(14(3,11)12)8-4-6-9(13-2)7-5-8/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWLWRUEIAMQIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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